Methyl 4-iodo-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11IO4 It is a derivative of benzoic acid, characterized by the presence of iodine and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3,5-dimethoxybenzoate. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-iodo-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-iodo-3,5-dimethoxybenzoate involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, making the compound useful in different research applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a hydroxyl group instead of iodine.
Methyl 3,5-dimethoxybenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 4-iodo-3-methylbenzoate: Similar iodine substitution but with a methyl group instead of methoxy groups.
Uniqueness
Methyl 4-iodo-3,5-dimethoxybenzoate is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11IO4 |
---|---|
Molecular Weight |
322.10 g/mol |
IUPAC Name |
methyl 4-iodo-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11IO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 |
InChI Key |
MSACADVDOVUJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.